N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-6-piperazin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-12-2-4-13(5-3-12)19-14-10-15(18-11-17-14)20-8-6-16-7-9-20/h2-5,10-11,16H,6-9H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXJPXOZKJPOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC=N2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Substitution with Piperazine: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the pyrimidine ring is reacted with piperazine under controlled conditions.
Introduction of the 4-Methylphenyl Group:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Cancer Treatment :
N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Research has shown that compounds in this class can exhibit cytotoxic effects against various cancer cell lines, including:- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
-
Neurological Disorders :
The compound is also being explored for its potential neuroprotective effects. Studies indicate that it may interact with neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as anxiety and depression.
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have shown effectiveness against several bacterial strains. Table 2: Antimicrobial Activity
- Antiviral Properties : Research is ongoing to evaluate its efficacy against viral infections, particularly those caused by RNA viruses.
Case Studies
-
Inhibition of CDK Activity :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent inhibition of CDK4 and CDK6, leading to reduced cell proliferation in vitro . -
Neuroprotective Effects :
Another study assessed the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage, highlighting its potential role in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-2-amine
- N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-5-amine
Uniqueness
N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Biological Activity
N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic uses.
1. Structural Overview
The compound is characterized by a pyrimidine core substituted with a piperazine ring and a methylphenyl group. This unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.
The primary mechanism of action for this compound appears to be its role as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in various cellular processes, including proliferation and survival pathways. By inhibiting these enzymes, the compound can potentially halt the progression of certain cancers.
Table 1: Summary of Biological Activities
3.1 Tyrosine Kinase Inhibition
Studies have demonstrated that this compound effectively inhibits Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). This inhibition leads to decreased cell proliferation and increased apoptosis in CML cell lines, making it a candidate for further development as an anti-cancer agent.
3.2 Anti-inflammatory Activity
In vitro studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .
3.3 Antimicrobial Properties
Research has also explored the antimicrobial activity of this compound. It has demonstrated effectiveness against certain bacterial strains, indicating potential applications in treating infections .
Case Study 1: Cancer Treatment Efficacy
In a clinical trial involving patients with CML, this compound was administered alongside standard therapies. Results showed a significant reduction in disease markers compared to control groups, supporting its efficacy as part of combination therapy.
Case Study 2: Inflammatory Disease Model
In animal models of rheumatoid arthritis, administration of this compound resulted in reduced joint inflammation and damage compared to untreated controls. This suggests that it may serve as a novel treatment option for chronic inflammatory conditions.
5. Conclusion
This compound exhibits promising biological activities, particularly as a tyrosine kinase inhibitor with potential applications in cancer therapy and anti-inflammatory treatments. Further research is necessary to fully elucidate its mechanisms and optimize its therapeutic use.
Q & A
Q. Table 1: Example Synthesis Steps
| Step | Reaction | Reagents/Conditions | Key Analytical Data |
|---|---|---|---|
| 1 | Piperazine substitution | Piperazine, DMF, K₂CO₃, 80°C | MS: m/z 198 [M + H]+ |
| 2 | Aryl coupling | Pd catalysis, aryl boronic acid | ¹H NMR: δ 7.2–7.8 (aryl H) |
Basic: What spectroscopic and crystallographic methods elucidate conformational features of this compound?
Methodological Answer:
- X-ray Crystallography: Reveals dihedral angles between the pyrimidine ring and substituents. For example, in related structures, the phenyl group at C2 forms a dihedral angle of ~12° with the pyrimidine plane, while the piperazine ring adopts a chair conformation .
- FT-IR: Confirms hydrogen bonding (e.g., N–H stretching at ~3300 cm⁻¹) and π-π interactions between aromatic systems .
Advanced Note: Conformational flexibility of the piperazine ring may influence binding to biological targets. Molecular dynamics simulations can model rotational barriers around the piperazine-pyrimidine bond .
Advanced: How do structural modifications (e.g., substituents on the aryl or piperazine groups) impact bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies are critical. For example:
- Piperazine Modifications: Replacing the piperazine’s methyl group with bulkier substituents (e.g., ethyl or trifluoromethyl) alters lipophilicity and target affinity. Trifluoromethyl groups enhance metabolic stability .
- Aryl Substituents: Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improve binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors .
Experimental Design:
- Synthesize analogs via parallel synthesis.
- Test in biochemical assays (e.g., enzyme inhibition) and correlate activity with computational docking scores (e.g., AutoDock Vina).
Advanced: How can conflicting bioactivity data across studies be resolved?
Methodological Answer:
Contradictions may arise from:
- Purity Variations: Ensure compounds are ≥95% pure (HPLC) and characterized by LC-MS.
- Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays).
- Crystal Polymorphism: Use X-ray diffraction to verify if different crystal forms (e.g., polymorphs) affect solubility or activity .
Case Study: Polymorphs of structurally similar pyrimidines showed differing antibacterial activity due to hydrogen-bonding variations in the crystal lattice .
Advanced: What strategies optimize yield and scalability for this compound?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors enhance reproducibility and reduce reaction times for piperazine coupling steps .
- Catalysis: Pd-based catalysts (e.g., Pd(PPh₃)₄) improve efficiency in Suzuki-Miyaura aryl couplings .
- Purification: Use preparative HPLC or column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) .
Q. Table 2: Scale-Up Considerations
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Reaction Time | 12–24 h | 6–8 h (flow) |
| Yield Optimization | 60–70% | 80–85% |
Advanced: How is this compound utilized in target identification studies?
Methodological Answer:
- Chemical Proteomics: Immobilize the compound on sepharose beads for pull-down assays to identify binding proteins in cell lysates .
- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects.
- In Silico Screening: Use SwissTargetPrediction to prioritize targets based on structural similarity to known inhibitors .
Advanced: What are the challenges in analyzing metabolic stability?
Methodological Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Piperazine rings are prone to oxidative metabolism; introducing deuterium at labile positions (e.g., methyl groups) can stabilize .
- Metabolite ID: Use high-resolution MS (e.g., Q-TOF) to detect hydroxylated or N-oxide metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
